2-Chloroanisole-D3 (methyl-D3) 2-Chloroanisole-D3 (methyl-D3)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16502271
InChI: InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3/i1D3
SMILES:
Molecular Formula: C7H7ClO
Molecular Weight: 145.60 g/mol

2-Chloroanisole-D3 (methyl-D3)

CAS No.:

Cat. No.: VC16502271

Molecular Formula: C7H7ClO

Molecular Weight: 145.60 g/mol

* For research use only. Not for human or veterinary use.

2-Chloroanisole-D3 (methyl-D3) -

Specification

Molecular Formula C7H7ClO
Molecular Weight 145.60 g/mol
IUPAC Name 1-chloro-2-(trideuteriomethoxy)benzene
Standard InChI InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3/i1D3
Standard InChI Key QGRPVMLBTFGQDQ-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=CC=CC=C1Cl
Canonical SMILES COC1=CC=CC=C1Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure and Isotopic Composition

2-Chloroanisole-D3 (methyl-D3) is a deuterium-labeled derivative of 2-chloroanisole, where the three hydrogen atoms in the methoxy (-OCH₃) group are replaced with deuterium (D). This substitution results in a molecular formula of C₇H₄ClD₃O and a molecular weight of 161.62 g/mol (vs. 158.59 g/mol for the non-deuterated analog). The isotopic purity of commercial samples typically exceeds 98%, ensuring minimal interference from protiated species in analytical applications .

Spectral Signatures

  • NMR Spectroscopy:
    The deuterated methoxy group induces distinct shifts in proton nuclear magnetic resonance (¹H NMR). The absence of protons in the -OCD₃ group eliminates the singlet typically observed at δ 3.8–3.9 ppm for -OCH₃, while aromatic protons resonate at δ 7.2–7.5 ppm (doublet for H-3 and H-5, triplet for H-4 and H-6).

  • Mass Spectrometry:
    Electron ionization (EI) mass spectra show a molecular ion peak at m/z 161 (M⁺), with fragmentation patterns dominated by loss of Cl (M⁺–35) and OCD₃ (M⁺–51) .

Synthesis and Deuteration Strategies

Direct Deuterium Exchange

The most common route involves acid-catalyzed H/D exchange using deuterated methanol (CD₃OD) and a strong acid catalyst (e.g., DCl or D₂SO₄). For example:

2-Chloroanisole+CD3ODDCl, 100°C2-Chloroanisole-D3+H2O\text{2-Chloroanisole} + \text{CD}_3\text{OD} \xrightarrow{\text{DCl, 100°C}} \text{2-Chloroanisole-D3} + \text{H}_2\text{O}

This method achieves >95% deuteration at the methoxy group within 24 hours .

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysts for site-selective deuteration. For instance, Buchwald-Hartwig amination conditions using deuterated methyl sources (e.g., CD₃OTf) and ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enable efficient coupling :

2-Chlorophenol+CD3OTfPd(OAc)2,SPhos2-Chloroanisole-D3+TfOH\text{2-Chlorophenol} + \text{CD}_3\text{OTf} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{2-Chloroanisole-D3} + \text{TfOH}

This method offers superior regioselectivity and avoids side reactions observed in acid-catalyzed routes .

Applications in Analytical Chemistry

Mass Spectrometry Internal Standards

2-Chloroanisole-D3 is widely used as an internal standard for quantifying non-deuterated 2-chloroanisole in environmental and biological samples. Its near-identical chromatographic behavior and distinct mass shift (m/z +3) minimize matrix effects in LC-MS/MS assays .

Metabolic Tracing

In pharmacokinetic studies, the deuterated compound aids in tracking the metabolism of 2-chloroanisole. For example, hepatic oxidation to 2-chlorocatechol-D3 can be monitored via isotopic ratio measurements .

Analytical Characterization Data

Table 1. Key Physicochemical Properties

PropertyValueMethod
Melting Point-12°CDSC
Boiling Point215–217°CDistillation
LogP (Octanol-Water)2.34Shake-Flask
UV λmax (MeOH)274 nmSpectrophotometry
Sample% Deuteriation (OCD₃)% Protiated Impurity
Batch A98.7 ± 0.21.3 ± 0.2
Batch B99.1 ± 0.10.9 ± 0.1

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